molecular formula C16H24O3 B151484 2-Methoxy-6-nonyl-1,4-benzoquinone CAS No. 130817-80-0

2-Methoxy-6-nonyl-1,4-benzoquinone

Cat. No.: B151484
CAS No.: 130817-80-0
M. Wt: 264.36 g/mol
InChI Key: PJRTVHREUOBDFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-6-nonyl-1,4-benzoquinone is a synthetic alkyl-substituted 1,4-benzoquinone derivative characterized by a methoxy group at position 2 and a nonyl (C9) alkyl chain at position 6. Primin, for instance, inhibits sarcoma 180 and Ehrlich carcinoma growth in mice, with IC50 values as low as 2.9 µg/mL in ovarian cancer (A2780) cells .

Properties

CAS No.

130817-80-0

Molecular Formula

C16H24O3

Molecular Weight

264.36 g/mol

IUPAC Name

2-methoxy-6-nonylcyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C16H24O3/c1-3-4-5-6-7-8-9-10-13-11-14(17)12-15(19-2)16(13)18/h11-12H,3-10H2,1-2H3

InChI Key

PJRTVHREUOBDFM-UHFFFAOYSA-N

SMILES

CCCCCCCCCC1=CC(=O)C=C(C1=O)OC

Canonical SMILES

CCCCCCCCCC1=CC(=O)C=C(C1=O)OC

Other CAS No.

130817-80-0

Synonyms

2-methoxy-6-nonyl-1,4-benzoquinone
MNBQ

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Alkyl Chain Length: Longer chains (e.g., C9 in 2-methoxy-6-nonyl-1,4-BQ) may enhance lipophilicity and membrane permeability but could reduce solubility and potency in certain cell lines .
  • Substituent Position: Methoxy at position 2 is critical for redox activity and enzyme interactions.

Antitumor and Cytotoxic Activity

Compound Cell Line/Model IC50 or Activity Mechanism Reference
Primin A2780 (ovarian) 2.9 µg/mL DNA cross-linking, redox cycling
2-Methoxy-6-heptyl-1,4-BQ A2780 7.9 µg/mL Similar to Primin, lower potency
Compound 9o DU-145, Jurkat, Raji 2–4x higher potency vs. HU-331 Enhanced stability, solubility
2,5-Bis(carboethoxyamino)-3,6-diaziridinyl-1,4-BQ L1210 (leukemia) IC50 correlated with reduction potential DNA alkylation, enzyme inhibition

Antifungal and Antimicrobial Activity

  • Primin Intermediates : Tetrahydropyranyl-protected derivatives retain antitumor activity with reduced toxicity, acting as prodrugs .
  • 2-Methoxy-1,4-BQ : Lacks antifungal activity (>800 mg/mL), underscoring the necessity of alkyl substituents for bioactivity .

Chemical and Physical Properties

  • Redox Activity: Quinones undergo reversible reduction to hydroquinones, facilitating electron transfer in biological systems. Substituents like methoxy groups stabilize semiquinone radicals .
  • Stability: Alkyl chains and cycloalkyl derivatives (e.g., compound 9o) improve chemical stability compared to unsubstituted quinones .
  • Solubility : Shorter alkyl chains (C4–C5) enhance aqueous solubility, while longer chains (C7–C9) favor lipid membrane interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.